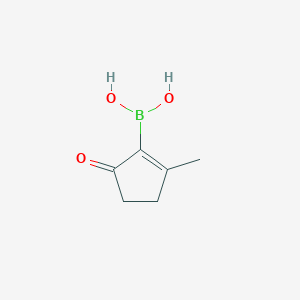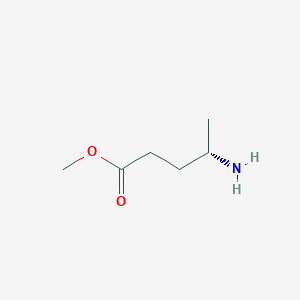
2-(1,2,3-Triazolyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3-Triazolyl)acetohydrazide is a nitrogen-containing heterocyclic compound that features a 1,2,3-triazole ringThe 1,2,3-triazole ring is known for its stability under various chemical conditions, making it a versatile scaffold in drug discovery and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Triazolyl)acetohydrazide typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the acetohydrazide group: This step involves the reaction of the 1,2,3-triazole derivative with hydrazine hydrate under appropriate conditions to introduce the acetohydrazide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Triazolyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of triazole derivatives with reduced functional groups .
Scientific Research Applications
2-(1,2,3-Triazolyl)acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2,3-Triazolyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its binding affinity and specificity. This allows the compound to inhibit enzymes or disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar stability and applications but different reactivity and biological activity.
Pyrazole: A five-membered ring with two nitrogen atoms, also used in medicinal chemistry and materials science.
Uniqueness
2-(1,2,3-Triazolyl)acetohydrazide is unique due to its specific combination of the 1,2,3-triazole ring and the acetohydrazide group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C4H7N5O |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)acetohydrazide |
InChI |
InChI=1S/C4H7N5O/c5-7-4(10)1-3-2-6-9-8-3/h2H,1,5H2,(H,7,10)(H,6,8,9) |
InChI Key |
PZPYUCFHLUZAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)






